![molecular formula C16H24N2O2 B4703147 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B4703147.png)
1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine
Overview
Description
1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory and anti-cancer effects.
Mechanism of Action
The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and cancer. 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has been shown to inhibit the activation of NF-κB, which plays a central role in the inflammatory response. Additionally, 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and anti-cancer effects, 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine is also highly lipophilic, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several potential future directions for research on 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is in the development of 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine analogs with improved pharmacological properties. Additionally, further investigation into the mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine could lead to a better understanding of its therapeutic potential. Finally, the potential use of 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory diseases, warrants further investigation.
Scientific Research Applications
1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has been investigated for its potential therapeutic applications in various areas of research. One of the most promising areas of application is in the treatment of inflammatory diseases. 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key transcription factor involved in the inflammatory response.
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)15(19)18-11-9-17(10-12-18)13-5-7-14(20-4)8-6-13/h5-8H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWCTXZCJRDBGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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